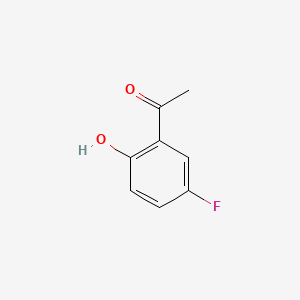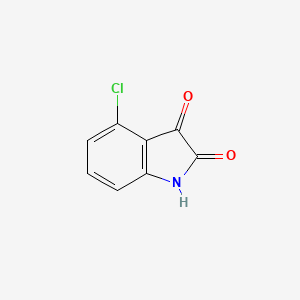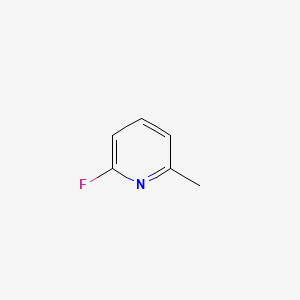
3-(Trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
3-(Trifluoromethyl)benzaldehyde, also known as α,α,α-Trifluoro-m-tolualdehyde, is a chemical compound with the molecular formula CF3C6H4CHO . It has a molecular weight of 174.12 . This compound is used as a reagent in the synthesis of various substances .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)benzaldehyde involves the aldol reaction with hydroxyacetone in the aldolase antibody 38C2-ionic liquid system . It is also used as a reagent in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones as potent antitumor agents .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)benzaldehyde consists of a benzene ring with a trifluoromethyl group (CF3) and an aldehyde group (CHO) attached to it .Chemical Reactions Analysis
3-(Trifluoromethyl)benzaldehyde is used in various chemical reactions. For instance, it is used as a reagent in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which are potent antitumor agents . It is also used in the synthesis of novel chalcone derivatives as hypoxia-inducible factor (HIF)-1 inhibitors .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)benzaldehyde is a liquid at room temperature with a density of 1.301 g/mL at 25 °C . It has a refractive index of 1.465 and a boiling point of 83-86 °C/30 mmHg .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Trifluoromethylated Compounds : 3-(Trifluoromethyl)benzaldehyde has been utilized in the synthesis of trifluoromethylated naphthoquinones, showcasing its utility in creating structurally diverse compounds under mild conditions (Zhang et al., 2017).
Complexation with Lewis Acids : Research on the benzaldehyde/boron trifluoride adduct reveals insights into the electronic nature and structure of these complexes, indicating the relevance of 3-(Trifluoromethyl)benzaldehyde in studying Lewis acid-mediated reactions (Reetz et al., 1986).
Catalysis and Organic Reactions
Catalytic Properties in Metal-Organic Frameworks : This compound has shown importance in exploring the catalytic properties of certain metal-organic frameworks, particularly in reactions involving benzaldehyde, hinting at its role in catalysis research (Schlichte et al., 2004).
Trifluoromethylation of Benzaldehyde : Studies have demonstrated its application in the trifluoromethylation of benzaldehyde, contributing to the understanding of reactions involving fluoride anions (Chernega et al., 1995).
Asymmetric Synthesis and Medicinal Chemistry
- Asymmetric Synthesis : The compound has been used in the development of chiral triaminosulfonium salts for catalytic asymmetric synthesis, showcasing its application in producing optically active substances (Kuroki & Iseki, 1999).
Safety And Hazards
This compound is classified as a combustible liquid. It may cause skin and eye irritation, and may also cause respiratory irritation . It is very toxic to aquatic life and has long-lasting effects . Safety measures include avoiding release to the environment, wearing protective equipment, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTUHPSKJJYGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022032 | |
| Record name | alpha,alpha,alpha-Trifluoro-m-tolualdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzaldehyde | |
CAS RN |
454-89-7 | |
| Record name | 3-(Trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha,alpha,alpha-Trifluoro-m-tolualdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-3-tolualdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT7H4H5U3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


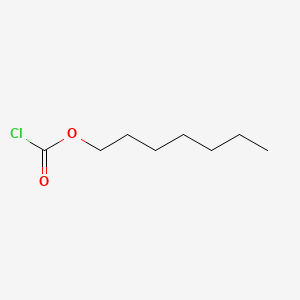

![Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-](/img/structure/B1294882.png)
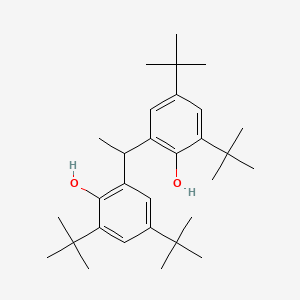



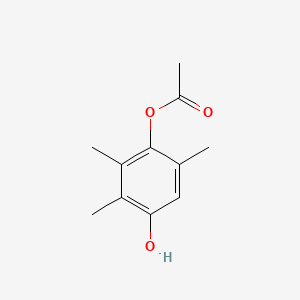

![3-Methylbenzo[1,2,4]triazine](/img/structure/B1294894.png)
